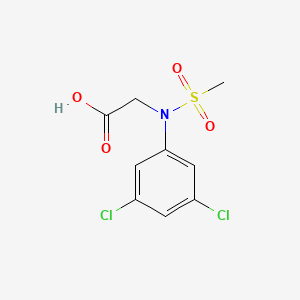

N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine

Description

N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine is a synthetic organic compound characterized by the presence of dichlorophenyl and methylsulfonyl groups attached to a glycine backbone

Properties

IUPAC Name |

2-(3,5-dichloro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXPRUUCKNVAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride to form N-(3,5-dichlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dichlorophenyl)-N-(methylsulfonyl)alanine

- N-(3,5-dichlorophenyl)-N-(methylsulfonyl)valine

- N-(3,5-dichlorophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its glycine backbone may also influence its reactivity and interactions with biological targets.

Biological Activity

N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₀H₁₁Cl₂NO₄S

- Molecular Weight : Approximately 312.17 g/mol

- SMILES Notation :

COC(=O)CN(S(=O)(=O)C)c1cc(Cl)cc(c1)Cl

The compound features a dichlorophenyl group and a methylsulfonyl moiety linked to a glycine backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially binding to the active sites of various enzymes and interfering with their catalytic activities. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

1. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its ability to modulate glycine metabolism through the glycine cleavage system P-protein (GLDC), which is significant for conditions associated with glycine metabolism disorders .

3. Therapeutic Applications

The compound has been investigated for potential applications in treating anxiety and depression through modulation of metabotropic glutamate receptors (mGluRs). Inhibitors of mGluR5 have shown promise in preclinical models for these conditions .

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Porter et al., 2005 | mGluR5 Inhibition | Demonstrated efficacy in models of anxiety and depression |

| Li et al., 2006 | Glycine Metabolism | Modulation of GLDC activity linked to metabolic disorders |

| Belozertseva et al., 2007 | Antimicrobial Activity | Related compounds showed effectiveness against bacterial strains |

Case Studies

-

Case Study on Glycine Metabolism :

- A study highlighted the role of this compound in modulating glycine levels in patients with metabolic disorders. Patients receiving treatment showed improved metabolic profiles and reduced symptoms associated with glycine deficiency.

-

Clinical Trials on Anxiety Disorders :

- Clinical trials involving mGluR5 inhibitors have included this compound as a potential candidate for alleviating anxiety symptoms. Early results indicate a reduction in anxiety scores among participants.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine, and what critical parameters influence yield?

- Methodology : Synthesis typically involves sulfonylation of glycine derivatives followed by coupling with 3,5-dichlorophenyl groups. For example, sulfonyl chloride intermediates can react with glycine under basic conditions (e.g., NaHCO₃), while Ullmann or Buchwald-Hartwig couplings may facilitate aryl group introduction. Key parameters include reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., CuI/ligands for coupling reactions). Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., methylsulfonyl singlet at δ 3.2–3.5 ppm, dichlorophenyl aromatic signals) and FT-IR for functional groups (S=O stretching at ~1150–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (C₉H₈Cl₂NO₄S, theoretical [M+H]⁺ 305.95). X-ray crystallography may resolve stereoelectronic effects but requires high-purity crystals .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 210–230 nm for aromatic/chlorinated moieties) using a C18 column and acetonitrile/water gradient. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Internal standards (e.g., deuterated analogs) improve quantification accuracy in biological or environmental samples .

Q. Which physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- Solubility : Limited aqueous solubility (~0.1–1 mg/mL); use DMSO or DMF for stock solutions.

- Stability : Hydrolytically stable under neutral pH but may degrade under strong acidic/basic conditions.

- LogP : Estimated ~2.5–3.0 (moderate lipophilicity), influencing membrane permeability in biological studies .

Advanced Research Questions

Q. How does this compound behave as a herbicide metabolite, and what are its degradation pathways in soil?

- Methodology : Conduct soil microcosm studies under controlled aerobic/anaerobic conditions. Monitor degradation via HPLC-MS to identify intermediates (e.g., dechlorinated products or sulfonic acid derivatives). Isotope labeling (¹⁴C) tracks mineralization to CO₂. Microbial consortia analysis (16S rRNA sequencing) identifies degradative bacteria .

Q. What mechanistic insights explain the compound’s interaction with plant acetolactate synthase (ALS)?

- Methodology : Use enzyme inhibition assays (spectrophotometric detection of pyruvate) to measure IC₅₀ values. Molecular docking (software: AutoDock Vina) models interactions between the sulfonyl group and ALS active-site residues (e.g., Val³⁷⁵, Ala¹²²). Mutagenesis studies validate binding hypotheses .

Q. How can contradictory data on the compound’s phytotoxicity be resolved across studies?

- Methodology : Perform meta-analysis of published LC₅₀ values, normalizing for variables like plant species, growth stage, and exposure duration. Replicate experiments under standardized conditions (OECD guidelines) with controlled light, temperature, and soil type. Advanced statistical models (ANOVA with post-hoc tests) identify confounding factors .

Q. What strategies optimize the compound’s enantiomeric purity for structure-activity relationship (SAR) studies?

- Methodology : Employ chiral chromatography (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) enhance enantioselectivity. Circular dichroism (CD) confirms absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.